2-chloro-N-[(1-methanesulfonylazetidin-3-yl)methyl]propanamide
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Overview
Description
2-chloro-N-[(1-methanesulfonylazetidin-3-yl)methyl]propanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and an azetidine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-methanesulfonylazetidin-3-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride and a suitable base.
Chlorination: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond through a reaction between the intermediate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-methanesulfonylazetidin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methanesulfonyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[(1-methanesulfonylazetidin-3-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-methanesulfonylazetidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The chloro group and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(p-tolyl)propanamide: Similar in structure but with a tolyl group instead of the azetidine ring.
2-chloro-N-phenylpropanamide: Contains a phenyl group instead of the azetidine ring.
N-(methanesulfonyl)-2-chloropropanamide: Similar but lacks the azetidine ring.
Uniqueness
2-chloro-N-[(1-methanesulfonylazetidin-3-yl)methyl]propanamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[(1-methylsulfonylazetidin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O3S/c1-6(9)8(12)10-3-7-4-11(5-7)15(2,13)14/h6-7H,3-5H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNQUZGQNSPGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CN(C1)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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